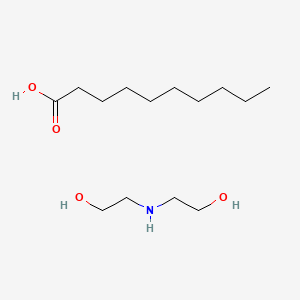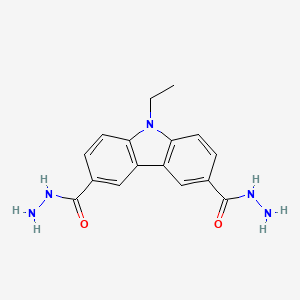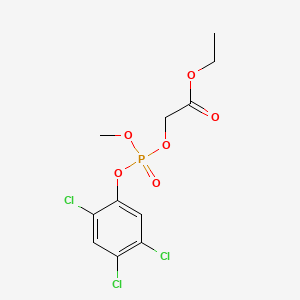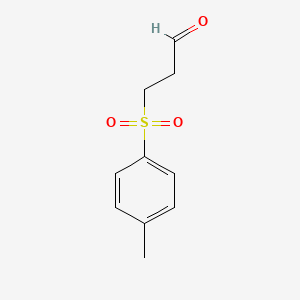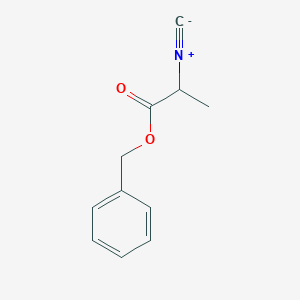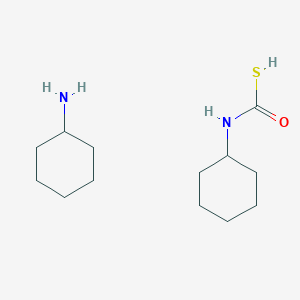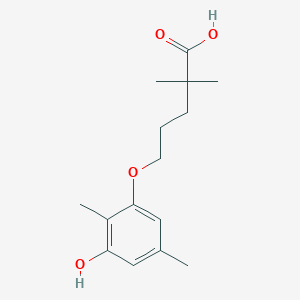
Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- is an organic compound with the molecular formula C15H22O4. This compound is known for its unique structure, which includes a pentanoic acid backbone with a hydroxy-2,5-dimethylphenoxy group attached to it. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- typically involves the reaction of 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with appropriate reagents under controlled conditions. One common method involves the esterification of the corresponding alcohol with pentanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet aroma and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another aromatic compound with similar properties.
Uniqueness
Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- is unique due to its specific structure, which combines the properties of a pentanoic acid with a hydroxy-2,5-dimethylphenoxy group. This combination imparts unique chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
63338-71-6 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
5-(3-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C15H22O4/c1-10-8-12(16)11(2)13(9-10)19-7-5-6-15(3,4)14(17)18/h8-9,16H,5-7H2,1-4H3,(H,17,18) |
InChI Key |
MYTACGSATMIAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCC(C)(C)C(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


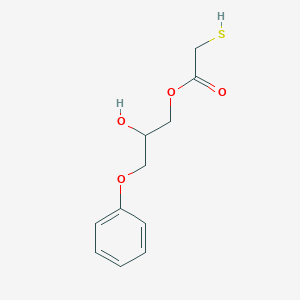

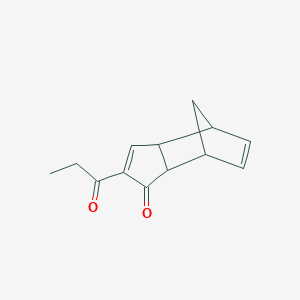
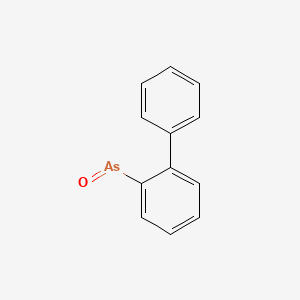
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

